Chlorodimethyl(2-methylbutyl)silane
Description
Chlorodimethyl(2-methylbutyl)silane is an organosilicon compound with the molecular formula $ \text{C}7\text{H}{17}\text{ClSi} $. It features a branched 2-methylbutyl group attached to a silicon atom substituted with two methyl groups and one chlorine atom. This structure imparts unique reactivity and compatibility with organic and inorganic matrices, making it valuable in polymer modification, surface treatments, and nanocomposite synthesis . Its chlorine atom enables hydrolysis and condensation reactions, while the branched alkyl chain enhances hydrophobicity and interfacial adhesion in composites .
Properties
CAS No. |
71864-46-5 |
|---|---|
Molecular Formula |
C7H17ClSi |
Molecular Weight |
164.75 g/mol |
IUPAC Name |
chloro-dimethyl-(2-methylbutyl)silane |
InChI |
InChI=1S/C7H17ClSi/c1-5-7(2)6-9(3,4)8/h7H,5-6H2,1-4H3 |
InChI Key |
AJNBBVTVDUXJNX-UHFFFAOYSA-N |
SMILES |
CCC(C)C[Si](C)(C)Cl |
Canonical SMILES |
CCC(C)C[Si](C)(C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linear Chains : The 2-methylbutyl group in the target compound provides better mechanical interlocking in polypropylene composites compared to linear or smaller branched analogs (e.g., isopropyl), as seen in interfacial shear stress improvements .
- Fluorinated vs. Hydrocarbon Chains : Fluorinated silanes (e.g., CDMS in ) exhibit superior water repellency but lower compatibility with hydrocarbon polymers. In contrast, 2-methylbutyl enhances hydrophobicity without sacrificing matrix adhesion .
- Aromatic vs. Aliphatic Substituents : Phenethyl-substituted silanes (e.g., CAS 17146-08-6 ) are preferred for UV-stable coatings, whereas aliphatic chains (e.g., 2-methylbutyl) optimize flexibility and impact resistance.
2.2 Performance in Composite Systems
- Polypropylene/Glass Fiber (PP/GF) Composites : this compound-grafted polypropylenes increase interfacial shear stress by 40% compared to unmodified systems, outperforming silanes with shorter alkyl chains (e.g., methyl or ethyl) due to co-crystallization with the PP matrix .
- Nanocellulose Functionalization: When silylated with this compound, cellulose nanofibers achieve a contact angle of 120°, surpassing chlorodimethyl isopropylsilane (110°) but underperforming fluorinated analogs (150°) .
- Curing Kinetics : In rubber composites, silanes with bulkier substituents (e.g., 2-methylbutyl) reduce vulcanization rates compared to smaller silanes (e.g., dichlorodimethylsilane) due to steric hindrance during crosslinking .
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